Cas no 2229640-56-4 (4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one)

4-{5-(Dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one is a versatile thiazole-based compound featuring a conjugated enone system and a dimethylaminomethyl substituent. Its structural framework combines electron-rich and electron-deficient moieties, making it valuable for applications in organic synthesis, particularly as a building block for heterocyclic compounds. The presence of the thiazole ring enhances its stability and reactivity, while the dimethylaminomethyl group offers potential for further functionalization. This compound is of interest in medicinal chemistry due to its potential as a precursor for bioactive molecules. Its well-defined structure and synthetic utility make it suitable for research in pharmaceuticals and materials science.
4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one structure
2229640-56-4 structure
Product Name:4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one
CAS No:2229640-56-4
MF:C10H14N2OS
MW:210.295960903168
CID:5971371
PubChem ID:165605606
Update Time:2025-06-11

4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one
    • EN300-1726568
    • 4-{5-[(dimethylamino)methyl]-1,3-thiazol-2-yl}but-3-en-2-one
    • 2229640-56-4
    • Inchi: 1S/C10H14N2OS/c1-8(13)4-5-10-11-6-9(14-10)7-12(2)3/h4-6H,7H2,1-3H3/b5-4+
    • InChI Key: PUQPUFXZUVCWSW-SNAWJCMRSA-N
    • SMILES: S1C(/C=C/C(C)=O)=NC=C1CN(C)C

Computed Properties

  • Exact Mass: 210.08268425g/mol
  • Monoisotopic Mass: 210.08268425g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 61.4Ų

4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one Pricemore >>

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Additional information on 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one

Comprehensive Overview of 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one (CAS No. 2229640-56-4)

The compound 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one, identified by its CAS No. 2229640-56-4, is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its distinctive thiazole core, coupled with a dimethylamino substituent and an α,β-unsaturated ketone moiety, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications as a pharmacophore in drug discovery, given its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

In recent years, the demand for heterocyclic compounds like 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one has surged due to their role in developing antimicrobial agents and anticancer drugs. The thiazole ring, a key feature of this molecule, is known for its presence in FDA-approved drugs such as tiazofurin and ritonavir. This has led to increased searches for "thiazole derivatives in drug design" and "CAS 2229640-56-4 applications" across academic and industrial platforms. The compound’s Michael acceptor property (due to its α,β-unsaturated carbonyl group) also makes it a candidate for studying enzyme inhibition mechanisms.

From a synthetic perspective, 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one can be prepared via Knoevenagel condensation or multicomponent reactions, methodologies frequently explored in green chemistry. Its electron-rich thiazole ring allows for further functionalization, aligning with the growing trend of "sustainable synthesis of bioactive molecules." Analytical techniques such as NMR spectroscopy and HPLC-MS are critical for characterizing its purity, a topic often queried in forums like "how to analyze CAS 2229640-56-4."

Beyond pharmaceuticals, this compound’s conjugated system suggests utility in organic electronics, particularly in OLEDs or sensors. Its fluorescence properties are under investigation, coinciding with rising searches for "thiazole-based fluorescent probes." Environmental considerations are also paramount; studies focus on its biodegradability and eco-friendly synthesis, addressing concerns highlighted by queries like "green chemistry approaches for CAS 2229640-56-4."

In summary, 4-{5-(dimethylamino)methyl-1,3-thiazol-2-yl}but-3-en-2-one (CAS 2229640-56-4) exemplifies the convergence of medicinal chemistry, material science, and sustainability. Its multifaceted applications—from drug development to advanced materials—ensure its relevance in both academic research and industrial innovation, making it a compound of enduring interest.

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